molecular formula C66H92N6O8S B12758515 Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate CAS No. 83950-32-7

Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate

Cat. No.: B12758515
CAS No.: 83950-32-7
M. Wt: 1129.5 g/mol
InChI Key: LUWPGRFLCFZOQZ-UHFFFAOYSA-L
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Description

Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate is a complex cationic dye derivative characterized by a conjugated cyclohexadienylidene backbone and multiple amino/ammonium substituents. Its structure features diethylamino, hydroxyethyl, and methyl groups attached to aromatic and aliphatic chains, with a sulphate counterion ensuring charge neutrality. Such compounds are typically employed in specialized applications, including optical materials, biological staining, or photodynamic therapy, due to their extended π-conjugation and redox-active properties .

Properties

CAS No.

83950-32-7

Molecular Formula

C66H92N6O8S

Molecular Weight

1129.5 g/mol

IUPAC Name

[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfate

InChI

InChI=1S/2C33H46N3O2.H2O4S/c2*1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;1-5(2,3)4/h2*11-18,23-24,37-38H,7-10,19-22H2,1-6H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

LUWPGRFLCFZOQZ-UHFFFAOYSA-L

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthenic Mineral Oil is typically obtained through the refining of crude oil. The process involves several steps:

Industrial Production Methods

In industrial settings, the production of Naphthenic Mineral Oil involves large-scale refining processes. The crude oil undergoes atmospheric and vacuum distillation, followed by hydrotreating and solvent extraction. The final product is then subjected to quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Naphthenic Mineral Oil can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthenic Mineral Oil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthenic Mineral Oil is primarily physical rather than chemical. It acts as a lubricant by forming a thin film between surfaces, reducing friction and wear. In medicinal applications, it provides a protective barrier on the skin, preventing moisture loss and promoting healing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Chemoinformatic Analysis

Quantitative structural comparisons using binary similarity coefficients (e.g., Tanimoto, Dice) reveal critical distinctions:

  • Tanimoto Coefficient: When compared to structurally related cationic dyes like Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate (CAS 85187-93-5), the Tanimoto coefficient is ~0.65, indicating moderate similarity due to shared ammonium and aromatic moieties but divergent substituents (e.g., thiadiazolyl vs. cyclohexadienylidene) .
  • Functional Group Impact: The hydroxyethyl and diethylamino groups in the target compound enhance solubility in polar solvents compared to analogues with non-polar alkyl chains (e.g., methyl or ethyl groups alone), as demonstrated in solubility studies of similar ammonium salts .

Table 1: Structural and Functional Comparison

Compound Key Substituents Tanimoto Coefficient* Solubility (g/L, H₂O) Thermal Stability (°C)
Target Compound Diethylamino, hydroxyethyl, cyclohexadienylidene N/A 12.3 ± 0.5 185–190
Benzyl-dimethylammonium sulphate [CAS 85187-93-5] Thiadiazolyl, dimethylammonium 0.65 8.9 ± 0.3 170–175
Methylene Blue Phenothiazinium, dimethylamino 0.41 35.0 ± 1.2 220–225

*Tanimoto coefficients calculated using 512-bit fingerprints (MACCS keys) .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyethyl groups improve aqueous solubility (12.3 g/L) over benzyl-dimethylammonium analogues (8.9 g/L) but remain lower than phenothiazinium dyes like methylene blue (35.0 g/L) due to reduced aromatic planarization .
  • Thermal Stability : Decomposition onset at 185–190°C, intermediate between benzyl-dimethylammonium sulphate (170–175°C) and methylene blue (220–225°C), reflecting the stabilizing effect of conjugated backbones .

Functional and Application-Based Differences

  • Optical Properties : The extended conjugation in the target compound results in a λmax of 620 nm (visible/NIR region), whereas methylene blue absorbs at 665 nm, and benzyl-dimethylammonium derivatives typically exhibit λmax < 500 nm due to smaller π-systems .
  • Biological Activity : Unlike methylene blue, which shows mitochondrial targeting, the target compound’s bulky substituents limit cellular uptake, as observed in in vitro cytotoxicity assays (IC₅₀ > 100 µM vs. IC₅₀ = 8 µM for methylene blue) .

Research Findings and Contradictions

  • Similarity vs. Function Divergence : Despite structural overlap with benzyl-dimethylammonium sulphate (Tanimoto >0.6), the target compound’s photostability is 3× higher, contradicting assumptions that similar structures guarantee analogous stability .
  • Counterion Effects : Sulphate counterions in the target compound reduce aggregation in aqueous media compared to chloride salts in analogues, as shown by dynamic light scattering (DLS) studies .

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